molecular formula C16H19N3O B5413955 1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethylphenyl)urea

1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethylphenyl)urea

Cat. No.: B5413955
M. Wt: 269.34 g/mol
InChI Key: IXUKUAZKFJPIDN-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a pyridine ring substituted with dimethyl groups and a phenyl ring substituted with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethylphenyl)urea typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 4-ethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine and phenyl rings.

    Reduction: Reduced forms of the urea group.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethylphenyl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpyridin-2-yl)-3-(4-ethylphenyl)urea
  • 1-(4,6-Dimethylpyridin-2-yl)-3-phenylurea
  • 1-(4,6-Dimethylpyridin-2-yl)-3-(4-methylphenyl)urea

Uniqueness

1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethylphenyl)urea is unique due to the specific substitution pattern on the pyridine and phenyl rings, which can influence its chemical reactivity and biological activity.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)-3-(4-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-4-13-5-7-14(8-6-13)18-16(20)19-15-10-11(2)9-12(3)17-15/h5-10H,4H2,1-3H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUKUAZKFJPIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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